molecular formula C18H16O6 B1400424 (5-Hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone CAS No. 1254339-38-2

(5-Hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone

Cat. No.: B1400424
CAS No.: 1254339-38-2
M. Wt: 328.3 g/mol
InChI Key: UPUQTVGALNGZDP-UHFFFAOYSA-N
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Description

(5-Hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone: is a complex organic compound characterized by its unique structure, which includes a benzofuran ring system and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where a benzofuran derivative is reacted with a trimethoxybenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction conditions include heating the mixture under reflux to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

(5-Hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone: undergoes various chemical reactions, including:

  • Oxidation: The hydroxyl group on the benzofuran ring can be oxidized to form a corresponding ketone or carboxylic acid.

  • Reduction: The compound can be reduced to form derivatives with different functional groups.

  • Substitution: The trimethoxyphenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

  • Oxidation: Reagents such as chromium(VI) oxide or potassium permanganate; conditions include heating under reflux.

  • Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4); conditions include anhydrous conditions and low temperatures.

  • Substitution: Electrophiles such as halogens or nitro groups; conditions include the presence of a catalyst and controlled temperature.

Major Products Formed:

  • Oxidation: 5-Hydroxy-1-benzofuran-3-one, 5-Hydroxy-1-benzofuran-3-carboxylic acid.

  • Reduction: 5-Hydroxy-1-benzofuran-3-ylmethanol, 5-Hydroxy-1-benzofuran-3-ylmethane.

  • Substitution: 3,4,5-Trimethoxybenzofuran derivatives with various substituents.

Scientific Research Applications

(5-Hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone: has shown promise in several scientific research applications:

  • Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules.

  • Biology: It has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

  • Medicine: Research has explored its use as a lead compound in drug discovery, particularly in the development of new therapeutic agents for various diseases.

  • Industry: The compound's unique properties make it useful in the development of advanced materials and chemical products.

Comparison with Similar Compounds

(5-Hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone: is unique due to its specific structural features and functional groups. Similar compounds include:

  • 2-Furyl(5-hydroxy-1-benzofuran-3-yl)methanone: This compound shares the benzofuran core but lacks the trimethoxyphenyl group.

  • Trimethoxyphenyl derivatives: Compounds containing the trimethoxyphenyl group but lacking the benzofuran moiety.

The presence of both the benzofuran ring and the trimethoxyphenyl group in This compound contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

(5-hydroxy-1-benzofuran-3-yl)-(3,4,5-trimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-21-15-6-10(7-16(22-2)18(15)23-3)17(20)13-9-24-14-5-4-11(19)8-12(13)14/h4-9,19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUQTVGALNGZDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C2=COC3=C2C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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